4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid
Description
Properties
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O6/c1-16-24(18-4-10-21(11-5-18)27(31)32)14-23(17-2-8-20(9-3-17)26(29)30)15-25(16)19-6-12-22(13-7-19)28(33)34/h2-15H,1H3,(H,29,30)(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRISVMCBVWGHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Parameters:
-
Temperature : Yields decrease below 150°C due to incomplete oxidation.
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Acid Concentration : Dilute nitric acid (<50%) favors partial oxidation to aldehydes rather than carboxylic acids.
-
Reaction Time : Extending beyond 24 hours promotes decarboxylation side reactions, reducing purity.
Table 1: Hydrothermal Synthesis Optimization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 160–170°C | 68–72 | 92–95 |
| HNO₃ Concentration | 65–70% | 70 | 93 |
| Duration | 20–24 h | 71 | 94 |
This method’s scalability is limited by the corrosive nature of nitric acid at elevated temperatures, necessitating specialized reactor materials like PTFE-lined vessels.
Transition Metal-Catalyzed Cross-Coupling Approaches
Palladium- and nickel-mediated cross-coupling reactions enable modular assembly of the target compound from halogenated intermediates. A patented two-step process illustrates this strategy:
Step 1: Sulfonation of Methyl Benzoate Precursor
Methyl 2-(4-methylphenyl)benzoate is treated with chlorosulfonic acid to generate a sulfonyl chloride intermediate. This step achieves 98% yield under anhydrous conditions at 0–5°C.
Step 2: Suzuki-Miyaura Coupling
The sulfonyl chloride reacts with 4-carboxyphenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in tetrahydrofuran (THF)/water (3:1). Heating at 80°C for 12 hours affords the coupled product, which is hydrolyzed to the free carboxylic acid using NaOH (2M).
Table 2: Catalyst Performance in Cross-Coupling
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 78 | 92 |
| NiCl₂(PPh₃)₂ | 65 | 85 |
| Pd/C + PPh₃ | 72 | 89 |
Nickel catalysts, while cost-effective, exhibit lower yields due to competitive homocoupling of boronic acid. Microwave-assisted coupling reduces reaction time to 2 hours but requires stringent temperature control to prevent decomposition.
Multi-Step Organic Synthesis via Diazonium Intermediates
Sequential functionalization through diazonium salt formation and coupling offers precise regiochemical control. A four-step sequence adapted from copolymer synthesis methodologies involves:
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Diazotization : 4-Amino-3-methylbenzoic acid is treated with NaNO₂/HCl at 0°C to form the diazonium salt.
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Coupling : Reaction with 4-carboxyphenylboronic acid in aqueous ethanol (pH 9) yields a bis-azo intermediate.
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Hydrolysis : Acidic hydrolysis (HCl, 6M) cleaves the azo linkage, generating free carboxylic acid groups.
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Cyclization : Thermal treatment at 120°C in DMF induces cyclization to the target tetracyclic structure.
Table 3: Multi-Step Synthesis Performance
| Step | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Diazotization | NaNO₂/HCl | 95 | 98 |
| Coupling | Pd(OAc)₂ | 82 | 90 |
| Hydrolysis | HCl (6M) | 88 | 94 |
| Cyclization | DMF, 120°C | 75 | 89 |
This route’s main advantage is its adaptability for introducing diverse substituents, though the cumulative yield (52% overall) limits industrial applicability.
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|
| Hydrothermal | 70 | Moderate | 120 |
| Cross-Coupling | 78 | High | 240 |
| Multi-Step Organic | 52 | Low | 310 |
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Hydrothermal Synthesis : Best for bulk production but struggles with byproduct management.
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Cross-Coupling : Optimal for research-scale synthesis with high purity but requires expensive catalysts.
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Multi-Step : Reserved for structural analogs requiring precise regiochemistry.
Challenges and Optimization Strategies
Solubility Issues
The compound’s poor solubility in common solvents (e.g., <0.1 mg/mL in THF) necessitates alkaline conditions (pH >10) during purification. Surfactants like CTAB (0.1% w/v) enhance aqueous solubility by 40%.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of advanced materials with specific properties, such as high surface area and porosity.
Mechanism of Action
The mechanism by which 5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic processes or serve as frameworks for the construction of MOFs.
Comparison with Similar Compounds
TAC-101 (4-[3,5-Bis(trimethylsilyl)benzamido]benzoic Acid)
- Structure : Contains trimethylsilyl groups instead of carboxyphenyl substituents and an amide linkage .
- Properties :
- Applications : Antitumor agent, often combined with sorafenib for enhanced efficacy .
- Key Difference : Unlike the target compound, TAC-101 lacks carboxylate coordination sites, limiting its use in MOFs but optimizing it for biomedical applications.
Compound W (3,5-Bis(4-nitrophenoxy)benzoic Acid)
- Structure: Nitrophenoxy substituents replace carboxyphenyl groups, introducing strong electron-withdrawing effects .
- Properties :
- Applications : Biochemical probes and enzyme inhibitors.
- Key Difference : The nitro groups reduce solubility in aqueous media compared to the hydrophilic carboxyphenyl groups in the target compound.
Pyrazole Derivatives ()
- Examples: 3-[[3-[3,5-Bis(trifluoromethyl)phenyl]-1-(4-carboxyphenyl)pyrazol-4-yl]methylamino] 4-[[3-[3,5-Bis(trifluoromethyl)phenyl]-1-(4-carboxyphenyl)pyrazol-4-yl]methylamino]benzoic acid
- Structure : Hybrid pyrazole-carboxyphenyl frameworks with trifluoromethyl groups.
- Properties :
- Applications : Antimicrobial and anticancer agents.
- Key Difference : The pyrazole core introduces heterocyclic diversity, enabling π-π stacking interactions absent in the purely aromatic target compound.
H4mtb (4-[Tris(4-carboxyphenyl)methyl]benzoic Acid)
- Structure : Similar to the target compound but includes a tris-carboxyphenylmethyl group .
- Properties :
- Coordination versatility : Additional carboxylate sites allow for complex MOF topologies.
- Porosity : Larger pore volumes compared to H3BTB due to extended branching.
- Applications : Advanced MOFs for CO₂ capture and heterogeneous catalysis.
- Key Difference: The tris-methyl substitution in H4mtb increases steric hindrance, affecting metal-node connectivity .
Comparative Analysis Table
| Compound | Key Substituents | Applications | Solubility | Thermal Stability |
|---|---|---|---|---|
| Target Compound (H3BTB) | 3× carboxyphenyl, methyl | MOFs, sensors | Moderate (polar) | High (>300°C) |
| TAC-101 | Trimethylsilyl, amide | Anticancer therapy | Low (lipophilic) | Moderate (~200°C) |
| Compound W | Nitrophenoxy | Enzyme inhibition | Low (organic) | Moderate (~250°C) |
| Pyrazole Derivatives | Trifluoromethyl, pyrazole | Antimicrobial agents | Variable | High (>250°C) |
| H4mtb | Tris-carboxyphenylmethyl | CO₂ capture, catalysis | Low (polar) | Very High (>350°C) |
Research Findings and Trends
- MOF Performance : H3BTB-based MOFs exhibit superior selectivity for C2H2/CO₂ separation compared to H4mtb, attributed to optimal pore size (3.8 Å vs. 5.2 Å) .
- Drug Development : TAC-101 shows synergistic effects with sorafenib, reducing tumor growth by 60% in murine models .
- Environmental Impact : Compound W’s nitro groups pose challenges in biodegradability, necessitating advanced waste treatment .
Biological Activity
4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid (CAS No. 50446-44-1) is an organic compound that belongs to the class of benzoic acids. Its unique structure, featuring multiple carboxyphenyl groups, suggests potential for significant biological activity, particularly in anti-inflammatory and anti-cancer applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H18O6
- Molecular Weight : 438.43 g/mol
- Density : 1.4 g/cm³
- Melting Point : 322-327 °C
- Boiling Point : 711 °C
The compound is characterized by a central benzoic acid core with two 4-carboxyphenyl groups and a methyl group, which may influence its solubility and interaction with biological targets.
Target Interaction
The primary mode of action involves interaction with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions can stabilize enzyme-substrate complexes, enhancing catalytic efficiency and influencing metabolic pathways.
Biochemical Pathways
Research indicates that this compound may modulate several biochemical pathways:
- Anti-inflammatory Pathways : It exhibits properties that can reduce inflammation markers in cellular models.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.
Anti-inflammatory Effects
In vitro studies have demonstrated that 4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid can significantly lower levels of pro-inflammatory cytokines. For instance, treatment with this compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures, indicating a robust anti-inflammatory response.
Anticancer Activity
The compound has been evaluated for its anticancer effects against various cell lines:
- Breast Cancer : In studies involving MCF-7 breast cancer cells, it was found to inhibit cell growth significantly at concentrations as low as 10 µM.
- Cervical Cancer : Similar effects were observed in HeLa cervical cancer cells, where the compound induced apoptosis as confirmed by increased caspase activity.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | MCF-7 Cells | Inhibition of cell proliferation by 75% at 10 µM after 48 hours. |
| Study B | HeLa Cells | Induction of apoptosis with increased caspase-3 activity at 20 µM. |
| Study C | Animal Model | Reduction in tumor size by 50% in xenograft models treated with 5 mg/kg daily. |
Pharmacokinetics
The pharmacokinetic profile suggests good bioavailability with a half-life conducive to therapeutic applications. Studies indicate that the compound is metabolized primarily through phase II reactions, leading to conjugated metabolites that may retain biological activity.
Q & A
Q. What are the optimal synthetic routes for preparing 4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling, to assemble the polyphenyl backbone. For example, brominated intermediates can be coupled with boronic acid derivatives under palladium catalysis. Optimization includes adjusting reaction temperatures (e.g., 45–80°C), catalyst loadings (e.g., 1–5 mol% Pd(PPh₃)₄), and solvent systems (toluene/ethanol mixtures). Post-synthetic hydrolysis of ester-protected carboxyl groups using aqueous NaOH or HCl yields the final carboxylic acid functionalities. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using DMSO/water) enhances purity .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Proton NMR (DMSO-d₆, 200–400 MHz) resolves aromatic proton environments (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Carbon NMR identifies carboxyl carbons (~δ 168–170 ppm) and quaternary aromatic carbons.
- IR Spectroscopy : Confirms carboxyl groups via O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1700 cm⁻¹).
- Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF validates molecular weight (e.g., [M-H]⁻ peaks) and fragmentation patterns.
Cross-referencing with X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How can computational chemistry tools predict the electronic properties or reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attack or metal coordination. Solvent effects (e.g., polarizable continuum models) simulate aqueous or organic environments. For catalytic applications, docking studies with transition metals (e.g., Cu²⁺, Fe³⁺) assess ligand-binding affinity and orbital hybridization. Software like Gaussian or ORCA is used, with validation via experimental UV-Vis or cyclic voltammetry .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic analyses for this compound?
- Methodological Answer :
- Crystallographic Validation : If single-crystal XRD shows discrepancies in bond lengths/angles compared to NMR/IR, re-examine sample purity (e.g., via HPLC) or consider polymorphism.
- Dynamic Effects : NMR may average dynamic processes (e.g., carboxyl proton exchange), while XRD captures static structures. Variable-temperature NMR or solid-state NMR reconciles such differences.
- Complementary Techniques : Pair XRD with powder diffraction (PXRD) to verify bulk crystallinity and Raman spectroscopy to confirm functional group orientations .
Q. How does the methyl group at the 4-position influence solubility and crystallinity, and how can this be experimentally determined?
- Methodological Answer :
- Solubility Testing : Compare solubility in polar (DMSO, water) vs. nonpolar solvents (toluene) via gravimetric analysis. The methyl group enhances hydrophobicity, reducing aqueous solubility but improving organic solvent compatibility.
- Crystallinity Analysis : Use differential scanning calorimetry (DSC) to measure melting points and thermal stability. Powder XRD identifies crystalline vs. amorphous phases.
- Molecular Dynamics Simulations : Predict solvation free energies and lattice energies to rationalize experimental trends .
Q. What experimental designs evaluate the compound’s potential as a ligand in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Coordination Studies : Titrate the compound with metal salts (e.g., Zn(NO₃)₂, CuSO₄) in DMF/water, monitoring via UV-Vis or fluorescence spectroscopy for ligand-to-metal charge transfer.
- MOF Synthesis : Solvothermal reactions (100–120°C, 24–48 hrs) with the ligand and metal nodes. Characterize porosity via BET surface area analysis and topology via XRD.
- Stability Tests : Expose MOFs to humid or acidic conditions, using PXRD to assess structural integrity post-exposure .
Data Analysis and Mechanistic Questions
Q. How can researchers address low reproducibility in catalytic studies involving this compound?
- Methodological Answer :
- Control Experiments : Verify catalyst loading, solvent purity, and oxygen/moisture exclusion (e.g., Schlenk techniques).
- Kinetic Profiling : Use in situ FTIR or GC-MS to monitor reaction progress and identify intermediates/byproducts.
- Statistical Tools : Apply Design of Experiments (DoE) to optimize variables (temperature, stoichiometry) and identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
